3'-Chloro-3-(4-chlorophenyl)propiophenone

Description

Contextualizing Propiophenone (B1677668) Derivatives in Medicinal Chemistry and Organic Synthesis

Propiophenone derivatives are a class of organic compounds built upon the basic structure of propiophenone, which is an aryl ketone. nih.gov This framework, consisting of a phenyl ring attached to a propanone group, serves as a versatile scaffold in various scientific fields. In medicinal chemistry, these derivatives are instrumental as intermediates in the synthesis of more complex pharmaceutical agents. nih.govnih.gov Their structural backbone is a key component in the development of drugs targeting a range of conditions.

In the realm of organic synthesis, propiophenone and its substituted forms are valuable building blocks. The presence of a reactive carbonyl group and an aromatic ring allows for a multitude of chemical transformations. A common method for synthesizing these compounds is the Friedel-Crafts acylation, which involves the reaction of a substituted benzene (B151609) with propanoyl chloride in the presence of a Lewis acid catalyst. This adaptability makes them crucial precursors for creating a diverse array of organic molecules, including agrochemicals and dyes. chemicalbook.com

Historical Perspective on Halogenated Propiophenones in Research

The introduction of halogen atoms, such as chlorine, to the propiophenone structure has been a significant area of research. Halogenated propiophenones have historically been recognized as key intermediates in the synthesis of important pharmaceuticals. A prominent example is 3'-chloropropiophenone (B116997), a compound where a single chlorine atom is substituted at the meta-position of the phenyl ring. nih.govgoogle.com

Research into 3'-chloropropiophenone has demonstrated its critical role as a precursor in the synthesis of bupropion, a medication used as an antidepressant and smoking cessation aid. google.comgoogle.com Various synthetic routes have been developed for compounds like this, including the direct chlorination of propiophenone using a catalyst such as aluminum trichloride. google.com The study of these monochlorinated propiophenones has laid the groundwork for investigating more complex structures with multiple halogen substitutions.

Rationale for Investigating 3'-Chloro-3-(4-chlorophenyl)propiophenone

The specific compound, this compound, presents a compelling subject for scientific inquiry due to its distinct structural characteristics and the potential applications arising from them.

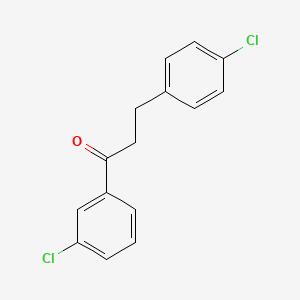

The structure of this compound is notable for its dichlorinated nature, featuring two chlorine atoms at specific and different positions. One chlorine atom is on the benzoyl group (at the 3'-position), and the other is on a phenyl group attached to the third carbon of the propane (B168953) chain (the 4-chlorophenyl group).

This specific arrangement of halogens is significant. The electronic properties of the molecule are influenced by the electron-withdrawing nature of the chlorine atoms, which can affect the reactivity of the carbonyl group and the aromatic rings. nih.gov The presence of a chlorine atom, particularly a para-chloro analog on a phenyl ring, is a common and often beneficial feature in medicinal chemistry, known to influence a compound's interaction with biological targets. chemrxiv.org The unique pattern of two distinct chlorophenyl moieties within one molecule creates a unique electronic and steric environment, distinguishing it from simpler halogenated propiophenones and suggesting that it may exhibit novel chemical behaviors and biological interactions.

The rationale for investigating this compound is further supported by its potential as a precursor to novel, complex molecules. The 4-chlorophenyl group is a feature in various bioactive compounds, including those with potential applications in treating neurological disorders and certain types of cancer. chemimpex.comrsc.org

Given that simpler chlorinated propiophenones are key intermediates, it is plausible that this dichlorinated derivative could serve as a building block for new classes of compounds with unique pharmacological profiles. Its structure suggests it could be used in the synthesis of novel agents where the dual chlorophenyl groups are essential for biological activity. Researchers may explore its use in creating new potential therapeutic agents or as a molecular probe to study biological systems.

Chemical Compound Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 415.3±35.0 °C |

| Density | 1.257±0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVZMPDZZNOQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644475 | |

| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-88-7 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 3 4 Chlorophenyl Propiophenone and Analogous Structures

Established Synthetic Routes for Propiophenone (B1677668) Cores

The synthesis of the propiophenone backbone is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. Among the most prominent are Friedel-Crafts acylation and Suzuki-Miyaura coupling, each offering distinct advantages in terms of substrate scope and reaction conditions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones, including the propiophenone core. This reaction typically involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of a simple propiophenone, benzene (B151609) can be reacted with propanoyl chloride using a Lewis acid like aluminum chloride (AlCl₃). nih.gov

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone. The reaction is generally reliable for a variety of substituted benzenes, though the orientation of the incoming acyl group is dictated by the electronic nature of the substituents already present on the aromatic ring. scielo.org.mx

For the synthesis of substituted propiophenones, the choice of the starting aromatic compound is crucial. For instance, to obtain a 3'-chloro substituted propiophenone, a Friedel-Crafts acylation can be performed on chlorobenzene. However, this can lead to a mixture of ortho, meta, and para isomers, necessitating separation. A more direct approach involves the acylation of benzene with 3-chloropropionyl chloride, followed by elimination and other modifications. iucr.orgchemicalbook.comiucr.org Another route is the direct chlorination of propiophenone itself. royalsocietypublishing.orgchemicalbook.com

Table 1: Examples of Friedel-Crafts Acylation for Propiophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene | Propanoyl chloride | AlCl₃ | Propiophenone | nih.gov |

| Benzene | 3-Chloropropionyl chloride | AlCl₃ | 3-Chloropropiophenone (B135402) | iucr.orgchemicalbook.com |

| Propiophenone | Chlorine (Cl₂) | AlCl₃ | 3'-Chloropropiophenone (B116997) | royalsocietypublishing.orgchemicalbook.com |

Suzuki-Miyaura Coupling Strategies for Aryl Substitutions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. ppor.az This methodology has been adapted for the synthesis of aryl ketones. researchgate.netnih.gov One common approach involves the coupling of an arylboronic acid with an acyl chloride. ppor.az

This strategy offers a high degree of control and functional group tolerance, making it a versatile tool for constructing complex molecules. For the synthesis of aryl-substituted propiophenones, a suitably substituted arylboronic acid can be coupled with a propiophenone derivative bearing a halide or triflate at the desired position. For instance, a 3-halopropiophenone could be coupled with an arylboronic acid to introduce an aryl group at the 3-position.

Table 2: Suzuki-Miyaura Coupling for Aryl Ketone Synthesis

| Organoboron Compound | Organohalide/Triflate | Palladium Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Acyl chloride | Pd(PPh₃)₄ | Cs₂CO₃ | Diaryl ketone | ppor.az |

| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd₂(dba)₃ | K₂CO₃ | 4-Phenylbenzophenone | ppor.az |

Targeted Synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone

The synthesis of the specific molecule this compound requires a strategy that combines the formation of the propiophenone core with the precise introduction of the two chloro substituents and the 3-aryl group.

Precursor Selection and Functional Group Introduction

A plausible synthetic route would involve the initial preparation of 3'-chloropropiophenone. This can be achieved through several methods, including the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride or the direct chlorination of propiophenone. iucr.orgchemicalbook.comroyalsocietypublishing.orgchemicalbook.com Another documented method involves the reaction of 3-chlorobenzonitrile (B1581422) with a Grignard reagent derived from ethyl bromide. chemicalbook.comresearchgate.net

With 3'-chloropropiophenone as a key intermediate, the next crucial step is the introduction of the 3-(4-chlorophenyl) group. This can potentially be achieved through a Michael addition or a Mannich-type reaction.

The Michael addition would involve the reaction of a nucleophile with an α,β-unsaturated ketone. numberanalytics.comorganic-chemistry.org In this context, 3'-chloroacetophenone (B45991) could be a precursor to a chalcone (B49325) (an α,β-unsaturated ketone) by reaction with 4-chlorobenzaldehyde (B46862). acs.orgnih.gov Subsequent conjugate addition of a suitable nucleophile could lead to the desired 3-aryl substitution pattern. scielo.org.mxresearchgate.netresearchgate.net

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. royalsocietypublishing.orgresearchgate.netnih.govresearchgate.net A variation of this reaction could be envisioned where 3'-chloroacetophenone reacts with 4-chlorobenzaldehyde and a suitable amine to form a Mannich base, which could then be further transformed to introduce the desired 3-(4-chlorophenyl) moiety. royalsocietypublishing.orgppor.azresearchgate.netnih.govresearchgate.net

Reaction Conditions and Optimization Protocols

The reaction conditions for the synthesis of the precursor, 3'-chloropropiophenone, are well-documented. The Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride is typically carried out in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C to room temperature) using aluminum chloride as the catalyst. iucr.orgchemicalbook.com The chlorination of propiophenone can be performed using chlorine gas with a Lewis acid catalyst in a solvent such as 1,2-dichloroethane, with temperature control being crucial for selectivity. royalsocietypublishing.orgchemicalbook.com The Grignard-based synthesis from 3-chlorobenzonitrile is conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comresearchgate.net

Optimizing the introduction of the 3-(4-chlorophenyl) group would depend on the chosen methodology. For a Michael addition approach, the choice of base and solvent is critical to promote the conjugate addition while minimizing side reactions. For a Mannich reaction, the specific amine, solvent, and catalyst (often an acid or a base) would need to be carefully selected to ensure the efficient formation of the desired product. royalsocietypublishing.orgnih.govresearchgate.net

Table 3: Synthesis of 3-Chloropropiophenone

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzene | 3-Chloropropionyl chloride, AlCl₃ | Dichloromethane | 0 °C to room temperature | 97% | iucr.org |

| Propiophenone | Cl₂, AlCl₃ | 1,2-Dichloroethane | 13-18 °C | 65% | chemicalbook.com |

| 3-Chlorobenzonitrile | Ethylmagnesium bromide, HCl | THF | Reflux, followed by hydrolysis | 92.6% | chemicalbook.com |

Stereoselective Synthesis and Chiral Induction Studies

The carbon at the 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of such compounds is of significant interest, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ dramatically.

Achieving stereoselectivity in the synthesis of 3-arylpropiophenones can be approached through several strategies. One common method is the use of chiral auxiliaries . numberanalytics.comorganic-chemistry.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful approach is the use of chiral catalysts . nih.govcsic.es In this method, a small amount of a chiral catalyst is used to control the enantioselectivity of the reaction. This can be particularly effective in reactions like asymmetric Michael additions, where a chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netrsc.org For instance, the Michael addition of a nucleophile to a chalcone derived from 3'-chloroacetophenone and 4-chlorobenzaldehyde could be rendered enantioselective by employing a suitable chiral organocatalyst or metal complex. researchgate.netrsc.org

Asymmetric Reduction Techniques for Related Ketones

Asymmetric reduction of prochiral ketones is one of the most direct methods for producing enantiomerically pure alcohols. nih.gov This can be achieved through catalytic processes, including transfer hydrogenation and catalytic hydrogenation, which are valued for their high atomic efficiency. wikipedia.orgnih.gov

Catalytic transfer hydrogenation formally transfers a hydrogen molecule from a source like isopropanol (B130326) or formic acid to the ketone in the presence of a chiral transition metal catalyst. wikipedia.org For instance, a variety of acetophenone (B1666503) derivatives have been successfully reduced using 2-propanol as the hydrogen source with a ruthenium catalyst complexed with a pseudo-dipeptide-based ligand. sigmaaldrich.comsigmaaldrich.com

Catalytic hydrogenation uses molecular hydrogen (H₂) and a chiral catalyst. nih.gov Ruthenium complexes containing chiral ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have proven effective for the asymmetric hydrogenation of various ketones, including base-sensitive α-chloro ketones like α-chloroacetophenone. nih.gov Supported iron-based chiral catalysts have also been utilized for the asymmetric hydrogenation of β-chloro-propiophenone, demonstrating the applicability of this technique to halogenated propiophenones. ccsenet.org

Common strategies for the enantioselective reduction of ketones include:

Stoichiometric Chiral Reagents: Agents like those used in Midland Alpine borane (B79455) reduction can provide high enantioselectivity but are disadvantaged by the need for stoichiometric amounts of the chiral material. wikipedia.org

Catalytic Systems: These systems use a catalytic amount of a chiral inducer, such as an oxazaborolidine catalyst with borane, or more commonly, a transition metal complex with a chiral ligand. wikipedia.org

The choice of catalyst and ligand is crucial for differentiating between the two groups attached to the carbonyl carbon, thereby achieving high enantioselectivity. nih.gov

Biocatalytic Approaches and Enzyme Engineering for Enantioselectivity

Biocatalysis offers an attractive alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions with reduced environmental impact. magtech.com.cn The asymmetric bioreduction of aryl ketones to produce optically active aryl alcohols is a well-established and effective method. magtech.com.cn This transformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases, either as isolated enzymes or within whole-cell systems. nih.gov

A wide range of microorganisms (prokaryotic and eukaryotic) and plant tissues have been shown to effectively reduce prochiral ketones. nih.govmagtech.com.cn For example, various plant tissues, including apple, carrot, and potato, have been used as biocatalysts for the asymmetric reduction of ketones like acetophenone and 4'-chloroacetophenone, achieving high enantiomeric excess (ee) and chemical yields. nih.gov

While naturally occurring enzymes can be effective, they may exhibit limitations such as low stability, slow reaction rates, or insufficient enantioselectivity for specific non-natural substrates. nih.govillinois.edu To overcome these challenges, enzyme engineering techniques are employed:

Rational Design: This approach involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. nih.gov

Directed Evolution: This method mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties, such as enhanced enantioselectivity, stability in organic solvents, or altered substrate specificity. nih.govillinois.edutudelft.nl

These engineering strategies have been successfully used to not only improve but also invert the enantioselectivity of enzymes, broadening their applicability in synthesizing valuable chiral building blocks. illinois.edu

Optimization of Reaction Parameters for Enantiomeric Excess

Achieving high enantiomeric excess (ee) in asymmetric synthesis requires careful optimization of various reaction parameters. The interplay between temperature, pressure, solvent, and catalyst concentration can significantly influence both the reaction rate and the stereochemical outcome.

In the catalytic asymmetric hydrogenation of β-chloro-propiophenone, for example, key parameters were systematically investigated to maximize yield and enantioselectivity. The study found optimal conditions by adjusting the reaction temperature, hydrogen pressure, and the concentration of a base additive (KOH). ccsenet.org Similarly, in biocatalytic reductions, parameters such as pH, temperature, co-solvent composition, and substrate concentration are critical. The use of deep eutectic solvents (DES) as co-solvents has been shown to enhance the efficiency of the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl) ethanone (B97240) by promoting cell membrane permeability. researchgate.net Factorial design experiments are often employed to systematically optimize these parameters, leading to significant improvements in conversion and yield. rsc.org

| Parameter | Influence on Reaction | Example System | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and enzyme/catalyst stability and selectivity. | Asymmetric hydrogenation of β-chloro-propiophenone. | ccsenet.org |

| Pressure (H₂) | A key factor in catalytic hydrogenation reactions, influencing rate and efficiency. | Asymmetric hydrogenation of β-chloro-propiophenone. | ccsenet.org |

| Catalyst/Base Concentration | Impacts catalytic activity and enantioselectivity. | KOH concentration in β-chloro-propiophenone hydrogenation. | ccsenet.org |

| Solvent/Co-solvent | Affects substrate solubility, cell permeability, and enzyme stability. | Deep eutectic solvents (DES) in the bioreduction of a chloro-ketone. | researchgate.net |

| pH | Crucial for maintaining enzyme activity and stability in biocatalytic systems. | Bioreduction of 2-chloro-1-(3,4-difluorophenyl) ethanone. | researchgate.net |

Advanced Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound or its analogs, rigorous purification is essential to isolate the target compound from unreacted starting materials, byproducts, and catalysts. Characterization confirms the identity and purity of the final product.

Chromatographic Separations

Column chromatography is a fundamental technique for purifying synthetic products. In the synthesis of 3-chloropropiophenone, a related compound, the crude product was purified by column chromatography using pentane (B18724) as the eluent. chemicalbook.com

For chiral compounds, specialized chromatographic techniques are required to separate enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method, which utilizes a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times. CSPs based on cellulose (B213188) derivatives, such as Cellulose tris(3-chloro-4-methylphenylcarbamate), have demonstrated distinct chiral recognition capabilities for separating various racemates. phenomenex.com Furthermore, countercurrent chromatography using a chiral selector, like hydroxypropyl-β-cyclodextrin, has been successfully applied to the enantioseparation of isomeric chlorophenyl-propanoic acids, highlighting the importance of the position of the chlorine substituent for achieving separation. nih.gov

Recrystallization and Crystallization Studies

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The process involves dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution.

In the synthesis of 3-chloropropiophenone, the crude solid residue was recrystallized from pentane to yield the final product. nih.gov The selection of the solvent is critical for effective purification. For a related compound, 3'-chlorophenylpropanol, a process involving dissolution in n-hexane, decolorization with activated carbon, and subsequent crystallization at low temperatures (0-5 °C) was employed to obtain a high-purity solid. google.com

Once pure crystals are obtained, single-crystal X-ray diffraction can be performed. This analytical technique provides definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms within the crystal lattice, confirming the molecular structure of the synthesized compound. nih.govresearchgate.net

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purification of 3-chloropropiophenone using a pentane eluent. | chemicalbook.com |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Use of cellulose-based CSPs for resolving racemates. | phenomenex.com |

| Recrystallization | Purification of solids based on differences in solubility between the compound and impurities. | Recrystallization of 3-chloropropiophenone from pentane. | nih.gov |

| Crystallization at low temp. | Inducing crystallization by reducing solubility at low temperatures. | Crystallization of 3'-chlorophenylpropanol from n-hexane at 0-5 °C. | google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 3 4 Chlorophenyl Propiophenone

Advanced Spectroscopic and Structural Characterization of 3 Chloro 3 4 Chlorophenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3'-Chloro-3-(4-chlorophenyl)propiophenone, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic region would display complex splitting patterns corresponding to the two substituted benzene (B151609) rings. The protons on the 3'-chlorophenyl ring are expected to appear as a series of multiplets, influenced by the electron-withdrawing nature of both the chloro and the propiophenone (B1677668) substituents. Similarly, the protons on the 4-chlorophenyl ring would likely present as two doublets, characteristic of a para-substituted benzene ring. The aliphatic protons of the propiophenone chain would give rise to distinct signals, with the methylene (B1212753) protons adjacent to the carbonyl group appearing at a lower field than the methine proton.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon is expected to have the most downfield chemical shift. The aromatic carbons would appear in a specific range, with their chemical shifts influenced by the chloro substituents. The aliphatic carbons of the propiophenone chain would be observed at higher field values.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (3'-chlorophenyl) | 7.2 - 8.0 | m |

| Aromatic (4-chlorophenyl) | 7.1 - 7.5 | m |

| -CH- | 4.0 - 4.5 | t |

| -CH₂- | 3.0 - 3.5 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195 - 205 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-H) | 120 - 135 |

| -CH- | 45 - 55 |

| -CH₂- | 40 - 50 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone functional group is expected in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations for the two chloro-substituted benzene rings would likely appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Predicted Key FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Potential

Raman spectroscopy, being complementary to FTIR, would also be a valuable tool for the characterization of this compound. The symmetric vibrations of the aromatic rings are often more intense in Raman spectra. Therefore, strong signals for the ring breathing modes of the substituted benzene rings would be expected. The C=O stretch would also be observable, although it is typically weaker in Raman than in FTIR.

Due to the presence of the aromatic rings, this compound could be a candidate for Surface-Enhanced Raman Spectroscopy (SERS). By adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold), a significant enhancement of the Raman signal can be achieved. This would allow for the detection of very low concentrations of the compound and could provide more detailed structural information by highlighting specific vibrational modes that are enhanced upon surface interaction.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely be employed.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be expected, with M, M+2, and M+4 peaks in a specific ratio, confirming the presence of two chlorine atoms.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which would lead to the formation of acylium ions. Cleavage of the bond between the carbonyl group and the 3'-chlorophenyl ring would generate a [C₇H₄ClO]⁺ ion. Alternatively, cleavage on the other side of the carbonyl could produce a [C₈H₇Cl]⁺ fragment. Further fragmentation of these primary ions would lead to a complex pattern of daughter ions, providing a unique fingerprint for the molecule.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | (Molecular Weight) |

| [M-Cl]⁺ | (Molecular Weight - 35) |

| [C₇H₄ClO]⁺ | 139 |

| [C₈H₇Cl]⁺ | 126 |

| [C₆H₄Cl]⁺ | 111 |

| [C₇H₅O]⁺ | 105 |

This comprehensive, albeit predictive, spectroscopic analysis provides a foundational understanding of the structural characteristics of this compound. Experimental verification through the synthesis and subsequent analysis of this specific compound is necessary to confirm these theoretical assignments.

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry data for this compound has been found in published scientific literature. While HRMS is a fundamental technique for determining the elemental composition and exact mass of a compound, specific studies detailing these findings for the target molecule are not available.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available X-ray crystallography data for this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal and providing insights into its solid-state properties. Without a solved crystal structure, the subsequent analyses are not possible.

Single Crystal X-ray Diffraction Data Collection and Refinement

No information regarding the cultivation of single crystals of this compound or the subsequent data collection and structural refinement has been reported. Therefore, a table of crystallographic data cannot be generated.

Analysis of Crystal Packing and Intermolecular Interactions

Without the foundational crystal structure data, an analysis of the crystal packing and the nature of intermolecular forces (such as hydrogen bonds, halogen bonds, or π-π stacking) that stabilize the solid-state structure of this compound cannot be performed.

Conformational Analysis in the Solid State

A conformational analysis, which describes the spatial arrangement of atoms and the torsion angles within the molecule in its solid form, is entirely dependent on the results from X-ray crystallography. As this data is unavailable, a discussion on the solid-state conformation of this compound cannot be conducted.

Computational Chemistry and Molecular Modeling of 3 Chloro 3 4 Chlorophenyl Propiophenone

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. These studies are instrumental in predicting how a molecule will interact with other chemical species and with electromagnetic fields.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Predictions)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, rich in electrons, acts as an electron donor, while the LUMO, being electron-deficient, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For 3'-Chloro-3-(4-chlorophenyl)propiophenone, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative and not based on actual calculated data for the specific compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals representing Lewis-like structures (i.e., classical bonds and lone pairs). This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals. These "hyperconjugative" interactions represent the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions, measured as a stabilization energy (E(2)), reveals the extent of electron delocalization, which is a key factor in molecular stability. For the title compound, NBO analysis would highlight the stabilizing effects of conjugation between the phenyl rings and the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential (attractive to electrophiles), while blue regions indicate areas of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow areas represent intermediate potentials. An MEP map for this compound would clearly identify the electronegative oxygen atom of the carbonyl group as a site for electrophilic attack and would also show the potential influence of the chlorine atoms on the electrostatic potential of the phenyl rings.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. By calculating the magnetic shielding around each nucleus in the presence of a magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies that correspond to peaks in an infrared (IR) and Raman spectrum. These theoretical spectra can be compared with experimental results to validate the computed structure.

Hyperpolarizability Calculations and Non-Linear Optical Properties

The response of a molecule's electron cloud to an external electric field is described by its polarizability (linear response) and hyperpolarizabilities (non-linear response). Molecules with large hyperpolarizability values are of significant interest for non-linear optical (NLO) applications, such as in telecommunications and optical data storage. Computational calculations can determine the components of the first hyperpolarizability (β), a key parameter for assessing a molecule's potential as an NBO material. For this compound, these calculations would explore how the combination of the conjugated system and the electron-withdrawing chlorine atoms influences its NLO properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Bond Dissociation Energies and Autoxidation Sensitivity

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs with a high degree of accuracy. acs.orgnih.gov Various functionals and basis sets can be employed to model the electronic structure and predict the energy required for bond cleavage. researchgate.netresearchgate.net For halogenated aromatic compounds, these calculations provide insight into how substituents affect bond strengths throughout the molecule. acs.orgresearchgate.net

| Bond Type | Typical BDE (kJ/mol) | Significance in the Molecule |

|---|---|---|

| C-H (aromatic) | ~464 | High energy required to break; contributes to the stability of the phenyl rings. |

| C-H (aliphatic) | ~410-420 | Generally weaker than aromatic C-H; potential sites for radical initiation in autoxidation. |

| C-C (aromatic) | ~500-550 | Very strong; maintains the integrity of the phenyl rings. |

| C-C (single) | ~350-370 | Connects the phenyl rings and ketone group; cleavage would lead to fragmentation. |

| C=O (ketone) | ~730-750 | A very strong double bond, central to the molecule's identity as a propiophenone (B1677668). |

| C-Cl (aromatic) | ~400 | A strong bond that influences the electronic properties and reactivity of the phenyl rings. |

Note: The values presented are general averages and the actual BDEs in this compound would be influenced by the specific molecular environment. libretexts.orgucsb.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). ijcap.innih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and optimizing lead compounds. nih.gov The process involves sampling various conformations of the ligand within the binding site of the receptor and evaluating the stability of each pose. nih.gov

The molecular docking process consists of two main components: a search algorithm and a scoring function. nih.govnih.gov The search algorithm is responsible for generating a wide range of possible binding poses of the ligand within the receptor's active site. researchgate.net It explores the ligand's conformational flexibility as well as its rotational and translational freedom relative to the receptor. nih.gov

Once a set of poses is generated, the scoring function evaluates and ranks them. wustl.edu Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. researchgate.net A lower (more negative) score typically indicates a more favorable binding interaction. researchgate.net There are three primary types of scoring functions:

Physics-Based Functions: These use force fields like AMBER to calculate the energy of the complex, considering terms for van der Waals forces, electrostatic interactions, and bond strain. nih.gov

Empirical Functions: These are regression-based equations derived from experimental binding data of known protein-ligand complexes. They sum up weighted energy terms for interactions like hydrogen bonds, hydrophobic contacts, and ionic interactions. nih.govresearchgate.net

Knowledge-Based Functions: These are derived from statistical analysis of atom pairings in large databases of experimentally determined 3D structures. They are essentially potentials of mean force that score interactions based on their observed frequencies in known complexes. researchgate.net

The first step in a docking simulation is to identify the potential binding site on the target receptor. This can be done based on experimental evidence (e.g., the location of a known co-crystallized ligand) or through computational algorithms that search the protein's surface for pockets and cavities with suitable size, shape, and chemical properties for ligand binding.

Once the binding site is defined, the search algorithm explores the vast conformational space of the ligand. nih.gov It systematically or stochastically alters the ligand's rotatable bonds, position, and orientation within the site to generate a diverse collection of potential binding modes. wustl.edu The goal is to find the conformation that achieves the best complementarity with the receptor's binding pocket. wustl.edu

The output of a molecular docking simulation is a set of ranked ligand poses, each with a corresponding binding affinity score, typically expressed in kcal/mol. researchgate.net This score provides a quantitative estimate of how strongly the ligand binds to the receptor. In the context of this compound, this analysis could be used to screen its potential against various biological targets.

Beyond the numerical score, a detailed analysis of the intermolecular interactions for the top-ranked poses is crucial. mdpi.com Visualization software is used to inspect the specific contacts between the ligand and the amino acid residues of the receptor. Key interactions that stabilize the complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur when nonpolar groups (such as the chlorophenyl rings) are positioned within nonpolar pockets of the receptor, driven by the displacement of water molecules.

Van der Waals Forces: Weak, non-specific attractive forces between all atoms in close proximity.

Pi-Interactions: Non-covalent interactions involving aromatic rings, such as pi-pi stacking (face-to-face arrangement of aromatic rings) or cation-pi interactions (interaction between a cation and the face of an aromatic ring).

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types Observed |

|---|---|---|---|

| 1 | -9.5 | Tyr84, Phe210, Glu120 | Hydrogen Bond with Glu120, Pi-Pi Stacking with Tyr84, Hydrophobic contact with Phe210 |

| 2 | -9.2 | Trp86, Leu198, Ser122 | Hydrogen Bond with Ser122, Hydrophobic contacts with Trp86 and Leu198 |

| 3 | -8.8 | Tyr84, Val118, Glu120 | Hydrogen Bond with Glu120, Hydrophobic contacts with Tyr84 and Val118 |

Note: This table is a generic example to illustrate the type of data generated from a molecular docking analysis and does not represent actual results for this compound.

Traditional docking methods often treat the receptor as a rigid structure to reduce computational complexity. nih.gov However, proteins are inherently flexible, and their binding sites can undergo significant conformational changes upon ligand binding—a phenomenon known as "induced fit". nih.gov Neglecting receptor flexibility can lead to inaccurate predictions and false negatives in virtual screening. researchgate.net

To address this limitation, flexible receptor docking approaches have been developed. researchgate.net These methods account for the dynamic nature of the protein in various ways:

Soft Docking: The van der Waals potential of the receptor atoms is softened, allowing for minor steric clashes, which implicitly accounts for small conformational adjustments.

Side-Chain Flexibility: Selected amino acid side chains within the binding site are allowed to rotate around their dihedral angles, enabling them to adapt to the incoming ligand. nih.gov

Ensemble Docking: The ligand is docked against an ensemble of different receptor conformations, which can be generated from experimental structures (e.g., from NMR or different crystal structures) or computational methods like molecular dynamics simulations. nih.govresearchgate.net This approach considers a range of pre-existing receptor states that might be available for binding. wisdomlib.org

These advanced methods provide a more realistic model of the binding event, often improving the accuracy of pose prediction and the enrichment of true binders in virtual screening campaigns. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgwikipedia.org A QSAR model takes the form of an equation that relates numerical descriptors of the molecules (predictors) to their measured activity (response). wikipedia.org This approach is a cornerstone of medicinal chemistry and toxicology for predicting the activity of new, unsynthesized compounds. nih.govijpsr.com

The development of a QSAR model involves several key steps: mdpi.com

Data Set Selection: A diverse set of structurally related compounds with reliably measured biological activity (e.g., IC50 values) against a specific target is compiled. drugdesign.org

Descriptor Calculation: For each molecule in the set, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges, dipole moment). inlibrary.uz

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that best correlates a subset of the calculated descriptors with the biological activity. ijnrd.org The general form of a linear QSAR model is: Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Model Validation: The model's statistical robustness and predictive power are rigorously tested. nih.gov This involves internal validation (e.g., cross-validation) and, most importantly, external validation, where the model's ability to predict the activity of a separate test set of compounds (not used in model creation) is assessed. mdpi.com

For a series of analogs of this compound, a QSAR model could identify which structural features, such as the position and type of halogen substituents or modifications to the propiophenone chain, are most critical for enhancing a specific biological activity. inlibrary.uz The resulting model can then be used to prioritize the synthesis of new derivatives with potentially improved potency. drugdesign.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore Modeling: A pharmacophore model for this compound and its analogs would be developed by identifying common chemical features responsible for their interaction with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. The relative spatial arrangement of these features is crucial. Based on the structure of this compound, a potential pharmacophore model would likely include two aromatic rings, a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic features (the chloro-substituted phenyl rings).

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the defined features and their spatial constraints. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hit" compounds that are likely to exhibit the desired biological activity. pensoft.netmdpi.com These hits can then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing.

Table 2: Hypothetical Pharmacophore Features for a this compound-based Model

| Feature Type | Number of Features | Geometric Constraint (Distance/Angle) |

| Aromatic Ring (AR) | 2 | Distance AR1-AR2: 5.0 - 7.0 Å |

| Hydrogen Bond Acceptor (HBA) | 1 | Distance AR1-HBA: 3.5 - 4.5 Å |

| Hydrophobic (HY) | 2 | Located on the phenyl rings |

| Excluded Volume Spheres | 5 | To define the shape of the binding site |

This table provides an example of the types of features and constraints that might be defined in a pharmacophore model for this class of compounds.

Correlation of Molecular Descriptors with Biological Activity Profiles

The biological activity of a molecule is intrinsically linked to its structural and physicochemical properties, which can be quantified by molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. springernature.com They can be classified based on their dimensionality:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D structure, including constitutional, topological, and connectivity indices. insilico.eu

3D Descriptors: These depend on the 3D coordinates of the atoms and include descriptors related to molecular shape and volume. nih.gov

For this compound, a wide range of descriptors would be calculated to capture its key properties. For instance, logP and Polar Surface Area (PSA) would describe its lipophilicity and membrane permeability, while shape indices would quantify its three-dimensional structure. By calculating these descriptors for a series of related compounds with known biological activities, a mathematical model can be developed to establish a correlation. Statistical techniques such as multiple linear regression can generate an equation that predicts the biological activity based on the values of the most relevant descriptors. nih.gov Such models are valuable for understanding which molecular properties are most important for the desired activity and for guiding the design of new, more potent compounds. itmedicalteam.pl

Table 3: Example of a Hypothetical QSAR Equation Correlating Descriptors with Biological Activity

Predicted Activity (pIC50) = 0.5 * (logP) - 0.02 * (PSA) + 1.2 * (Aromatic Ring Count) + 0.8 * (Dipole Moment) + 2.5

| Descriptor | Coefficient | Contribution to Activity |

| logP (Lipophilicity) | +0.5 | Positive (higher lipophilicity increases activity) |

| PSA (Polar Surface Area) | -0.02 | Negative (higher polarity slightly decreases activity) |

| Aromatic Ring Count | +1.2 | Positive (aromatic rings are important for activity) |

| Dipole Moment | +0.8 | Positive (a higher dipole moment is favorable) |

| Constant | +2.5 | Baseline activity |

This table and equation are for illustrative purposes to show how molecular descriptors can be correlated with biological activity in a QSAR model.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While QSAR and pharmacophore models provide valuable static pictures, molecules are dynamic entities that constantly move and change their conformation. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov

An MD simulation of this compound, either in a solvent or in complex with a biological target, would involve numerically solving Newton's equations of motion for the atoms in the system. This provides a trajectory that describes how the positions and velocities of the atoms evolve over time.

By analyzing this trajectory, it is possible to explore the molecule's conformational landscape, identifying the most stable and frequently occurring conformations. Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bond Analysis: To study the dynamics of hydrogen bond formation and breaking, which is crucial for receptor binding. researchgate.net

These simulations provide critical insights into the flexibility of the molecule, the stability of its binding to a target, and the energetic factors governing its interactions. This information is invaluable for understanding the mechanism of action and for the rational design of molecules with improved binding affinity and specificity.

Table 4: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter / Output | Description | Typical Value / Result |

| Simulation Time | Total duration of the simulation. | 100 nanoseconds |

| Force Field | Set of parameters to describe the potential energy of the system. | AMBER, CHARMM, or GROMOS |

| Solvent Model | Representation of the solvent (e.g., water). | TIP3P |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| RMSD Analysis | Provides information on conformational stability. | Plot showing RMSD vs. time |

| RMSF Analysis | Shows the fluctuation of each atom around its average position. | Plot showing RMSF vs. atom index |

| Conformational Clustering | Identifies the most representative conformations during the simulation. | A set of dominant 3D structures |

This table outlines typical settings and the kind of data generated from an MD simulation study.

Pre Clinical Biological Activity and Molecular Mechanisms of 3 Chloro 3 4 Chlorophenyl Propiophenone

In Vitro Biological Activity Assessments

Extensive literature searches did not yield specific in vitro biological activity data for the compound 3'-Chloro-3-(4-chlorophenyl)propiophenone. The following sections summarize findings for structurally related compounds, which may provide insights into the potential biological profile of the target compound.

Cell-Based Assays for Proliferation and Viability (e.g., anticancer studies on cancer cell lines)

No direct studies were identified that specifically investigated the effect of this compound on the proliferation and viability of cancer cell lines. However, research on structurally analogous compounds containing chloro- and phenyl- substituents has demonstrated cytotoxic and antiproliferative activities.

For instance, a series of N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their biological activities. While the primary focus of that particular study was not anticancer activity, it highlights the exploration of related chloro-phenyl structures in a biological context.

In another study, derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester were found to selectively inhibit the proliferation of colon cancer cells. This suggests that the presence of a chlorophenyl group can be a key feature for anticancer potential in certain molecular scaffolds.

Furthermore, various chalcones and their derivatives, which share the propiophenone (B1677668) backbone, have been extensively studied for their anticancer properties. These compounds often exhibit cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific substitution patterns on the aromatic rings play a crucial role in determining the potency and selectivity of these effects. The presence of halogen atoms, such as chlorine, can significantly influence the electronic and lipophilic properties of the molecule, which in turn can affect its biological activity.

Table 1: Cytotoxic Activity of Selected Structurally Related Compounds on Cancer Cell Lines This table presents data for compounds structurally related to this compound, as no direct data for the target compound was found.

| Compound Class/Derivative | Cancer Cell Line | Activity |

|---|---|---|

| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | Colon Cancer Cells | Selective inhibition of proliferation |

| Chalcone (B49325) derivatives | Various | Cytotoxicity, apoptosis induction, cell cycle arrest |

Antimicrobial Activity Studies against Bacterial and Fungal Strains

Specific antimicrobial activity studies on this compound against bacterial and fungal strains were not found in the reviewed literature. However, the antimicrobial potential of compounds containing chloro-phenyl moieties has been explored in various contexts.

For example, research on [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium (B1175870) oxalates has demonstrated antibacterial activity. This indicates that the di-substituted propyl chain, a feature of the target compound, can be a part of a pharmacophore with antimicrobial properties.

Similarly, studies on 3-(3-chloro-4-hydroxyphenyl)propanoic acid, a natural product, have shown significant and selective activities towards Escherichia coli and Staphylococcus aureus. This highlights the potential contribution of the chlorinated phenylpropane scaffold to antibacterial efficacy.

In the realm of antifungal research, a study on the global antifungal profile of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides revealed that certain derivatives exhibited significant inhibition of fungal growth. The structure-activity relationship in that study underscored the importance of the substitution pattern on the phenyl ring.

Table 2: Antimicrobial Activity of Selected Structurally Related Compounds This table presents data for compounds structurally related to this compound, as no direct data for the target compound was found.

| Compound Class/Derivative | Target Organism(s) | Observed Activity |

|---|---|---|

| [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates | Bacteria | Antibacterial activity |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli, Staphylococcus aureus | Selective antibacterial activity |

| Chlorophenyl derivatives | Botrytis cinerea, Colletotrichum gloeosporioides | Antifungal activity |

Enzyme and Receptor Binding/Inhibition Assays (e.g., pain modulation, inflammatory pathways, monoamine reuptake, nAChRs)

There is a lack of specific data from enzyme and receptor binding or inhibition assays for this compound. The following information on related compounds and concepts provides a general context.

Pain Modulation and Inflammatory Pathways: The propiophenone scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), which typically act by inhibiting cyclooxygenase (COX) enzymes. While no direct evidence links this compound to COX inhibition, its structural similarity to known anti-inflammatory agents suggests this as a potential area for investigation.

Monoamine Reuptake: The phenethylamine (B48288) backbone, which is a component of the propiophenone structure, is present in many compounds that interact with monoamine transporters. For instance, bupropion, an antidepressant, is a cathinone (B1664624) derivative (β-keto-amphetamine) and functions as a norepinephrine-dopamine reuptake inhibitor. Given the structural relationship, exploring the interaction of this compound with monoamine transporters could be a relevant research direction.

Nicotinic Acetylcholine Receptors (nAChRs): While no direct binding data for the target compound exists, research on deschloroepibatidine analogs with substituted phenyl groups at the 3'-position has shown high affinity for α4β2-nAChRs. This indicates that the presence of a substituted phenyl ring can be a determinant for binding to this receptor subtype.

Antioxidant Activity Screening

No studies specifically screening the antioxidant activity of this compound were identified. The antioxidant potential of a compound is often associated with the presence of specific functional groups that can donate a hydrogen atom or an electron to scavenge free radicals. The propiophenone structure itself does not inherently possess strong antioxidant properties unless substituted with electron-donating groups such as hydroxyl or amino moieties. The presence of chloro-substituents is more likely to influence the electronic properties of the aromatic rings rather than directly contribute to antioxidant activity through radical scavenging.

Investigations in Animal Models (Pre-clinical)

Model Selection and Rationale (e.g., rodent models, genetically engineered models, xenografts)

No preclinical studies using animal models to investigate the biological activities of this compound were found in the reviewed scientific literature. The selection of an appropriate animal model would be contingent on the specific in vitro activity observed. For instance, if future in vitro studies were to reveal significant anticancer activity, rodent models bearing tumor xenografts of the responsive cancer cell lines would be a logical next step. Similarly, if anti-inflammatory or analgesic properties were identified, established rodent models of inflammation (e.g., carrageenan-induced paw edema) or pain (e.g., hot plate test) would be relevant.

Scientific Data Unavailable for this compound's Pre-clinical Biological Activity and Molecular Mechanisms

Following a comprehensive search of available scientific literature, no specific pre-clinical data regarding the analgesic, anti-inflammatory, neuroprotective, antimicrobial, or anticancer effects of the chemical compound this compound was identified. Similarly, research elucidating its molecular mechanisms of action, including target identification and interference with cellular pathways, appears to be unavailable in the public domain.

Efforts to gather information on the specified biological activities for the purpose of this article did not yield any direct studies on this compound. The scientific searches retrieved data for structurally related but distinct compounds, such as 3'-Chloropropiophenone (B116997) and other derivatives. However, per the strict inclusion criteria of this article to focus solely on this compound, this information could not be used.

The investigation into the molecular underpinnings of this compound's potential activity also did not uncover any specific research. There were no available studies identifying its molecular targets, such as enzyme inhibition or receptor modulation, nor any data on its potential to interfere with cellular processes like cell cycle progression.

Furthermore, while the principles of ethical considerations and the 3Rs (Replacement, Reduction, and Refinement) in animal research are well-established and universally applicable to pre-clinical studies, no documents were found that specifically discuss the application of these principles in the context of research involving this compound. This is a direct consequence of the apparent lack of published in vivo studies for this particular compound.

Due to the absence of specific and scientifically validated data for this compound in the requested areas of biological activity and molecular mechanisms, it is not possible to provide a detailed and informative article that adheres to the required scientific accuracy and the provided outline. The generation of content without supporting scientific evidence would be speculative and contrary to the principles of scientific reporting.

Elucidation of Molecular Mechanisms of Action

Interaction with Biological Systems (e.g., acting as an electrophile, reacting with nucleophiles)

The chemical structure of this compound, particularly the α,β-unsaturated ketone moiety, strongly suggests its potential to act as an electrophile within biological systems. This reactivity is a key determinant of its molecular mechanism of action and subsequent biological effects. The core principle behind this electrophilicity lies in the Michael addition reaction, a well-established mechanism for α,β-unsaturated carbonyl compounds. acs.orglibretexts.org

The carbonyl group's electron-withdrawing nature polarizes the α,β-unsaturated system, creating a partial positive charge on the β-carbon. This renders the β-carbon susceptible to attack by nucleophiles. libretexts.org In a biological context, numerous endogenous molecules can act as nucleophiles. Foremost among these are proteins and peptides containing cysteine residues, whose sulfhydryl (-SH) groups are potent nucleophiles. The reaction involves the addition of the nucleophilic thiol group to the electrophilic β-carbon of the propiophenone derivative.

Other biological nucleophiles that could potentially react with this compound include glutathione (B108866) (GSH), a critical intracellular antioxidant, and amino groups in proteins (e.g., lysine (B10760008) residues) or DNA bases. The covalent modification of these essential biomolecules can lead to a cascade of cellular events, including enzyme inhibition, disruption of protein function, induction of oxidative stress, and ultimately, cytotoxicity. researchmap.jp The reaction with N-acetylcysteine, a cysteine-containing compound, has been shown to reduce the cytotoxic activity of other α,β-unsaturated ketones, further supporting the role of this electrophilic interaction in their biological activity. researchmap.jp

The general mechanism for the interaction of α,β-unsaturated ketones with biological nucleophiles, such as the thiol group of a cysteine residue, can be depicted as a Michael addition:

Step 1: Nucleophilic Attack: The nucleophilic group (e.g., the thiolate anion of a cysteine residue) attacks the electrophilic β-carbon of the α,β-unsaturated system.

Step 2: Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate ion intermediate. libretexts.org

Step 3: Protonation: The enolate intermediate is subsequently protonated, typically by a water molecule or another proton donor, to yield the final covalent adduct.

This covalent modification of target proteins is often irreversible and can lead to the inhibition of their function, which is a common mechanism for the biological activity of many α,β-unsaturated carbonyl compounds.

Structure-Activity Relationship (SAR) Studies based on Biological Data

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, a wealth of information on related α,β-unsaturated ketones, particularly chalcones and other propiophenone derivatives, allows for the extrapolation of key SAR principles. nih.govresearchgate.netnih.govmdpi.com The biological activity of this class of compounds is profoundly influenced by the nature and position of substituents on the aromatic rings and the integrity of the α,β-unsaturated carbonyl system.

The Importance of the α,β-Unsaturated Carbonyl Moiety:

The α,β-unsaturated ketone functionality is a critical pharmacophore for the biological activity of many related compounds. researchmap.jpresearchgate.net This structural feature acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles. acs.org Saturation of the double bond or modification of the carbonyl group generally leads to a significant reduction or complete loss of activity, underscoring its essential role.

Influence of Substituents on the Aromatic Rings:

The electronic and steric properties of substituents on the two phenyl rings play a crucial role in modulating the biological activity.

Electron-Withdrawing and Electron-Donating Groups: The presence, nature, and position of substituents can influence the electrophilicity of the β-carbon. Electron-withdrawing groups, such as the chloro groups in this compound, are expected to enhance the electrophilic character of the β-carbon, potentially leading to increased reactivity with biological nucleophiles and, consequently, higher biological activity. Conversely, electron-donating groups might decrease this reactivity.

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may affect the accessibility of the electrophilic center to biological nucleophiles. Bulky substituents near the reactive site could potentially diminish the biological activity.

The table below summarizes the general effects of different types of substituents on the biological activity of α,β-unsaturated ketones, based on studies of analogous compounds.

| Substituent Modification | General Effect on Biological Activity | Rationale |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Often increases activity | Enhances the electrophilicity of the β-carbon, promoting reaction with nucleophiles. |

| Electron-Donating Groups (e.g., -OCH3, -OH) | Can either increase or decrease activity | May decrease electrophilicity but can also influence other properties like solubility and receptor binding. |

| Steric Bulk near Reactive Center | Generally decreases activity | Hinders the approach of biological nucleophiles to the electrophilic β-carbon. |

| Increased Lipophilicity | Can enhance cell permeability and activity up to a certain point | Improved ability to cross cell membranes and reach intracellular targets. |

Based on a comprehensive review of available scientific literature, there is limited specific information regarding the applications of the chemical compound This compound in advanced organic synthesis, catalysis, and materials science as per the requested outline.

The available data primarily consists of chemical identifiers and supplier information, without detailed research findings on its specific roles in the synthesis of pharmaceuticals, agrochemicals, functional materials, or its applications in catalysis and ligand development.

It is important to distinguish This compound from the similarly named but structurally different compound, 3'-Chloropropiophenone . The latter is a well-documented chemical intermediate, widely used in the synthesis of various pharmaceuticals, including the antidepressant bupropion. The vast majority of published research focuses on this simpler propiophenone derivative.

Due to the lack of specific published research on the applications of This compound , it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure at this time. Further research and publication in peer-reviewed scientific journals are needed to elucidate the specific roles and contributions of this particular compound.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research will likely focus on developing greener and more efficient methods for producing 3'-Chloro-3-(4-chlorophenyl)propiophenone and its analogs. Traditional syntheses, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, which generate significant waste. organic-chemistry.org

Green chemistry principles can guide the development of more sustainable routes. numberanalytics.com Key areas of exploration include:

Catalytic Systems: Employing recyclable solid acid catalysts or ionic liquids to replace corrosive and single-use catalysts like aluminum chloride. numberanalytics.comacs.org

Solvent-Free and Alternative Solvents: Developing solvent-free reaction conditions or using greener solvents, potentially under microwave irradiation to reduce reaction times and energy consumption. numberanalytics.com

Alternative Acylating Agents: Investigating the use of carboxylic acids or anhydrides in place of more reactive and hazardous acyl chlorides. organic-chemistry.orgnumberanalytics.com For instance, methanesulfonic anhydride (B1165640) has been shown to promote Friedel-Crafts acylations with minimal metallic or halogenated waste. organic-chemistry.orgacs.org

Novel Pathways: Exploring alternative synthetic strategies, such as the visible-light-mediated synthesis of β-chloro ketones from aryl cyclopropanes, which offers a catalyst-free method using inexpensive reagents. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aryl Ketones

| Feature | Traditional Friedel-Crafts Acylation | Potential Sustainable Approaches |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Recyclable solid acids, ionic liquids, enzyme catalysis |

| Solvent | Halogenated solvents (e.g., Dichloromethane) | Solvent-free, bio-based solvents, supercritical CO₂ |

| Acylating Agent | Acyl chlorides | Carboxylic acids, anhydrides, esters |

| Energy Source | Conventional heating | Microwave irradiation, sonication |

| Waste Profile | High E-factor, metallic/halogenated waste | Low E-factor, biodegradable waste streams |

Advanced Mechanistic Studies on Chemical Transformations

The reactivity of this compound is largely dictated by the α-chloro ketone moiety. This functional group is a versatile electrophile, susceptible to attack by a wide range of nucleophiles. nih.gov Future mechanistic studies should aim to provide a deeper understanding of its reaction pathways.

Key research questions include:

Nucleophilic Substitution: Investigating the kinetics and thermodynamics of Sₙ2 reactions at the α-carbon. The carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic substitution compared to simple alkyl halides. nih.govup.ac.za Computational studies, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways, exploring competition between direct substitution and carbonyl addition. up.ac.zaacs.org